molecular formula C10H12FN5O4 B12396735 (2R,3S,5R)-2-(6-amino-2-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

(2R,3S,5R)-2-(6-amino-2-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Cat. No.: B12396735
M. Wt: 285.23 g/mol
InChI Key: HBUBKKRHXORPQB-DTUHVUQASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2R,3S,5R)-2-(6-amino-2-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a nucleoside analog. Nucleoside analogs are compounds that mimic the structure of natural nucleosides, which are the building blocks of nucleic acids like DNA and RNA. This particular compound is characterized by the presence of a fluorine atom at the 2-position of the purine ring and an amino group at the 6-position. The oxolane ring is substituted with a hydroxymethyl group and three hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,5R)-2-(6-amino-2-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable purine derivative, such as 2-fluoroadenine.

    Glycosylation: The purine derivative undergoes glycosylation with a protected sugar moiety, such as a protected ribose or deoxyribose.

    Deprotection: The protecting groups on the sugar moiety are removed under acidic or basic conditions to yield the desired nucleoside analog.

Industrial Production Methods

In an industrial setting, the production of This compound may involve:

    Large-Scale Glycosylation: Using optimized reaction conditions to maximize yield and purity.

    Purification: Employing techniques such as crystallization, chromatography, or recrystallization to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,5R)-2-(6-amino-2-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the oxolane ring can be oxidized to form ketones or aldehydes.

    Reduction: The amino group on the purine ring can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom on the purine ring can be substituted with other nucleophiles, such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a suitable catalyst or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

(2R,3S,5R)-2-(6-amino-2-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol: has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.

    Biology: Studied for its potential effects on cellular processes and nucleic acid metabolism.

    Medicine: Investigated for its potential antiviral and anticancer properties.

    Industry: Utilized in the development of pharmaceuticals and diagnostic tools.

Mechanism of Action

The mechanism of action of (2R,3S,5R)-2-(6-amino-2-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. The compound targets enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases, leading to the inhibition of viral replication or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2’-Deoxy-2’-fluoroadenosine: A nucleoside analog with a fluorine atom at the 2’-position of the ribose ring.

    2’-Deoxy-2’-fluoro-5-methyluridine: A nucleoside analog with a fluorine atom at the 2’-position of the ribose ring and a methyl group at the 5-position of the uracil ring.

    2’-Deoxy-2’-fluoro-5-iodouridine: A nucleoside analog with a fluorine atom at the 2’-position of the ribose ring and an iodine atom at the 5-position of the uracil ring.

Uniqueness

(2R,3S,5R)-2-(6-amino-2-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol: is unique due to its specific substitution pattern, which includes a fluorine atom at the 2-position of the purine ring and an amino group at the 6-position. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H12FN5O4

Molecular Weight

285.23 g/mol

IUPAC Name

(2R,3S,5R)-2-(6-amino-2-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C10H12FN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5?,6+,9-/m1/s1

InChI Key

HBUBKKRHXORPQB-DTUHVUQASA-N

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@H](C([C@H](O3)CO)O)O)F)N

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.